molecular formula C11H21N5O3 B1665769 Arginylproline CAS No. 2418-69-1

Arginylproline

Cat. No.: B1665769
CAS No.: 2418-69-1
M. Wt: 271.32 g/mol
InChI Key: LQJAALCCPOTJGB-YUMQZZPRSA-N
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Biochemical Analysis

Biochemical Properties

Arginylproline plays a significant role in biochemical reactions. It reduces intracellular triglyceride (TG) levels stimulated by Oleic acid, through the peptide transporter 1 (PepT1) pathway . This suggests that this compound interacts with the PepT1 transporter and potentially other biomolecules in the cell.

Cellular Effects

The effects of this compound on cells are primarily related to its role in reducing intracellular triglyceride levels This could influence cell function by affecting lipid metabolism within the cell

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PepT1 pathway . This pathway is responsible for the transport of peptides across the cell membrane. By interacting with this pathway, this compound can influence the intracellular levels of triglycerides .

Metabolic Pathways

This compound is part of the arginine and proline metabolism, which is a central pathway for the biosynthesis of these amino acids from glutamate . The pathways linking arginine, glutamate, and proline are bidirectional, meaning the net utilization or production of these amino acids is highly dependent on cell type and developmental stage .

Transport and Distribution

This compound is transported within cells via the PepT1 pathway . This pathway is responsible for the transport of peptides across the cell membrane. The distribution of this compound within cells and tissues is likely influenced by this transport mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arginylproline can be synthesized through the coupling of arginine and proline using standard peptide synthesis techniques. The process typically involves the activation of the carboxyl group of proline and the subsequent coupling with the amino group of arginine. Common reagents used in this synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Arginylproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Arginylproline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

    Biology: Investigated for its role in cellular processes, particularly in reducing triglyceride levels and its potential impact on metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating conditions related to lipid metabolism and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based products and as a research tool in the pharmaceutical industry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to arginylproline include other dipeptides composed of arginine and different amino acids, such as:

  • Arginylglycine
  • Arginylalanine
  • Arginylserine

Uniqueness

This compound is unique due to its specific combination of arginine and proline, which imparts distinct biochemical properties. Its ability to reduce intracellular triglyceride levels through the PepT1 pathway sets it apart from other dipeptides, making it a compound of interest for metabolic research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJAALCCPOTJGB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178886
Record name Arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2418-69-1
Record name Arg-Pro
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2418-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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